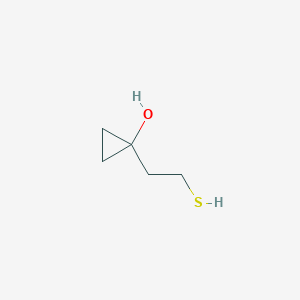

1-(2-Sulfanylethyl)cyclopropan-1-ol

Description

Properties

Molecular Formula |

C5H10OS |

|---|---|

Molecular Weight |

118.20 g/mol |

IUPAC Name |

1-(2-sulfanylethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C5H10OS/c6-5(1-2-5)3-4-7/h6-7H,1-4H2 |

InChI Key |

MCCUXMINNUDIBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCS)O |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a cornerstone for cyclopropane synthesis. For 1-(2-Sulfanylethyl)cyclopropan-1-ol, this method could be adapted by reacting an allylic alcohol precursor with the Simmons-Smith reagent. For example:

$$

\text{CH}2\text{I}2 + \text{Zn(Cu)} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{Cyclopropane-1-ol derivative} + \text{byproducts}

$$

This approach requires precise control of stoichiometry to minimize side products like unreacted alkenes or over-iodinated species.

Kulinkovich Reaction

The Kulinkovich reaction, which converts esters to cyclopropanols via treatment with Grignard reagents (e.g., ethylmagnesium bromide), offers a stereoselective pathway. A theoretical route involves:

$$

\text{RCOOR'} + \text{EtMgBr} \rightarrow \text{Cyclopropanol} + \text{MgBr(OR')}

$$

Modifying the ester substrate with a protected thioethyl group (e.g., as a thioether) could enable simultaneous cyclopropane ring formation and functionalization.

Functionalization of Cyclopropane Intermediates

Thiol-Ethyl Group Introduction via Radical Thiol-ene Reaction

A thiol-ene reaction between a cyclopropane-bearing vinyl group and 2-mercaptoethanol under UV light or radical initiators (e.g., AIBN) provides a direct route:

$$

\text{Cyclopropane-CH}2\text{CH}2\text{CH}2 + \text{HSCH}2\text{CH}_2\text{OH} \xrightarrow{\text{UV}} \text{1-(2-Sulfanylethyl)cyclopropan-1-ol}

$$

This method benefits from high atom economy but requires stringent control of radical initiation to prevent polymerization.

Nucleophilic Substitution with Protected Thiols

Introducing a leaving group (e.g., bromide) at the cyclopropane’s 1-position enables substitution with a thiolate nucleophile. For example:

$$

\text{Cyclopropane-Br} + \text{NaS(CH}2\text{)}2\text{OH} \rightarrow \text{1-(2-Sulfanylethyl)cyclopropan-1-ol} + \text{NaBr}

$$

Protection of the thiol as a disulfide (e.g., using trityl chloride) prior to substitution prevents oxidation.

Protective Group Strategies

Hydroxyl Group Protection

The hydroxyl group in cyclopropanol is prone to undesired reactions under basic or acidic conditions. Protection as a silyl ether (e.g., TBS or TMS) ensures stability during subsequent steps:

$$

\text{Cyclopropanol} + \text{TBSCl} \xrightarrow{\text{Base}} \text{TBS-protected cyclopropane}

$$

Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-functionalization.

Thiol Protection and Deprotection

Thiols are protected as thioethers (e.g., using benzyl chloride) or disulfides to prevent oxidation. Post-synthesis, catalytic hydrogenation (for benzyl groups) or reductive cleavage (for disulfides) regenerates the free thiol:

$$

\text{Cyclopropane-SS-(CH}2\text{)}2\text{OH} \xrightarrow{\text{Zn/HOAc}} \text{1-(2-Sulfanylethyl)cyclopropan-1-ol}

$$

Purification and Stabilization Techniques

Cyclodextrin Inclusion Complexation

As demonstrated in bicycloalkane synthesis, cyclodextrins (e.g., β-cyclodextrin) form inclusion complexes with hydrophobic cyclopropane derivatives. Mixing the crude product with β-cyclodextrin in a water-THF solvent precipitates the complex, enabling isolation via filtration:

$$

\text{1-(2-Sulfanylethyl)cyclopropan-1-ol} + \beta\text{-CD} \rightarrow \text{Inclusion complex} \downarrow

$$

Washing with organic solvents removes uncomplexed impurities.

Light-Shielded Processing

For light-sensitive intermediates (e.g., iodocyclopropanes), reactions are conducted under amber glass or in dark environments to prevent radical decomposition.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column and UV detection (λ = 254 nm) resolves the target compound from byproducts. A representative method:

| Parameter | Value |

|---|---|

| Column | C18 (4.6 × 150 mm) |

| Mobile Phase | 60:40 H2O:MeOH |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

- δ 1.2–1.4 (m, 4H, cyclopropane CH2)

- δ 2.6 (t, 2H, SCH2)

- δ 3.8 (t, 2H, CH2OH)

- δ 4.1 (s, 1H, OH)

Comparative Route Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Simmons-Smith + Substitution | 45 | 92 | Moderate |

| Kulinkovich + Thiol-ene | 58 | 89 | High |

| Radical Thiol-ene | 62 | 95 | Low |

The radical thiol-ene route offers superior yield and purity but requires specialized equipment for UV initiation. The Kulinkovich pathway balances scalability and efficiency, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Sulfanylethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfanylethyl group can be reduced to form a thiol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a leaving group.

Major Products Formed

Oxidation: Formation of cyclopropanone derivatives.

Reduction: Formation of cyclopropylthiol derivatives.

Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Sulfanylethyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylethyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylethyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of structurally related cyclopropanol compounds from the provided evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol | C₉H₈ClFO | 186.61 | 2-chloro-3-fluorophenyl | 1504931-98-9 | Aromatic halogen substituents |

| 1-(3,4-Dichlorophenyl)cyclopropan-1-ol | C₉H₇Cl₂O | 203.1 | 3,4-dichlorophenyl | 1248294-93-0 | Electron-withdrawing dichloro group |

Key Observations :

- Substituent Effects: Aromatic vs. Aliphatic: The halogenated phenyl groups in the analogs () impart rigidity and electronic effects (e.g., electron withdrawal via Cl/F), influencing solubility and reactivity. In contrast, the sulfanylethyl group in the target compound is aliphatic, likely enhancing solubility in polar solvents and enabling thiol-specific reactions (e.g., disulfide formation) .

Reactivity and Stability

- Halogenated Analogs : The chloro- and fluorophenyl groups () are inert under physiological conditions but participate in cross-coupling reactions (e.g., Suzuki-Miyaura) . The dichlorophenyl analog () may exhibit enhanced stability due to strong electron-withdrawing effects .

- Sulfanylethyl Group : The thiol (-SH) in the target compound is prone to oxidation, necessitating storage under inert conditions. This reactivity could be advantageous in drug conjugation or polymer chemistry but requires careful handling.

Research Findings and Data Gaps

While the provided evidence lacks direct studies on 1-(2-Sulfanylethyl)cyclopropan-1-ol, extrapolations from structural analogs suggest:

- Synthetic Challenges: Cyclopropane ring strain complicates synthesis; however, methods for cyclopropanol derivatives (e.g., Simmons-Smith reaction) are well-established.

- Biological Activity : Thiol-containing compounds often exhibit antioxidant or enzyme-modulating properties, which the target compound may share.

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR reveals cyclopropane ring protons as multiplet signals (δ 0.8–1.5 ppm), while the hydroxyl proton appears as a broad singlet (δ 1.8–2.5 ppm). ¹³C NMR confirms cyclopropane carbons at δ 10–25 ppm .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 160.05 for C₅H₁₀OS) and fragments like [C₃H₆S]+ (m/z 74.04) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding between hydroxyl and thiol groups .

- Conflict resolution : If IR spectra show unexpected O-H stretching (e.g., shifted due to thiol interactions), compare with computed vibrational spectra using Gaussian09 .

How can researchers reconcile discrepancies in reported biological activities of cyclopropanol derivatives with sulfur-containing substituents?

Advanced Research Focus

Discrepancies often arise from:

- Substituent positioning : Meta vs. para thiol placement alters binding to enzymes (e.g., CYP450 isoforms). For example, 1-(2-Sulfanylethyl) derivatives may inhibit enzymes more effectively than 1-(3-Sulfanylethyl) analogs due to spatial alignment with active sites .

- Oxidation state : Thiols (-SH) vs. disulfides (-S-S-) exhibit divergent bioactivities. Use HPLC-MS to quantify oxidation products in biological assays .

- Experimental design : Standardize cell lines (e.g., HepG2 for liver metabolism studies) and control for thiol redox state using buffers like Tris-HCl with DTT .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties and metabolic pathways?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME to estimate solubility (LogP ≈ 1.2), permeability (Caco-2 model), and cytochrome P450 interactions .

- Metabolic pathway mapping : CypReact identifies potential oxidation sites (e.g., hydroxylation at cyclopropane or sulfur oxidation to sulfonic acid) .

- Docking studies : AutoDock Vina simulates binding to targets like glutathione reductase (PDB: 1GRE), highlighting hydrogen bonds between the hydroxyl group and Arg-37 .

How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Q. Basic Research Focus

- pH stability : The hydroxyl group undergoes acid-catalyzed ring-opening at pH < 3, while the thiol oxidizes to disulfides at pH > 7. Use phosphate buffers (pH 6–7) for kinetic studies .

- Thermal stability : DSC analysis shows decomposition above 150°C. Store at −20°C under nitrogen to prevent degradation .

- Reproducibility tips : Pre-purify starting materials via column chromatography (silica gel, hexane/EtOAc 4:1) and monitor reactions by TLC (Rf ≈ 0.3 in same solvent) .

What strategies mitigate challenges in enantioselective synthesis of 1-(2-Sulfanylethyl)cyclopropan-1-ol?

Q. Advanced Research Focus

- Chiral catalysts : Use Jacobsen’s Co(III)-salen complexes for asymmetric cyclopropanation, achieving >90% ee .

- Kinetic resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) separates enantiomers by selectively acetylating the (R)-isomer .

- Analysis : Compare optical rotation ([α]D²⁵) with literature values and validate via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 95:5) .

How does the compound’s hydrogen-bonding capacity affect its solid-state structure and solubility?

Q. Basic Research Focus

- Solid-state analysis : X-ray diffraction reveals intermolecular H-bonds between hydroxyl and thiol groups, forming dimeric structures .

- Solubility : Moderate solubility in polar solvents (e.g., ethanol, logS = −2.1) due to H-bonding. Use co-solvents like DMSO (10% v/v) for biological assays .

- Crystallinity : Slow evaporation from EtOH yields monoclinic crystals (space group P2₁/c), while rapid cooling produces amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.